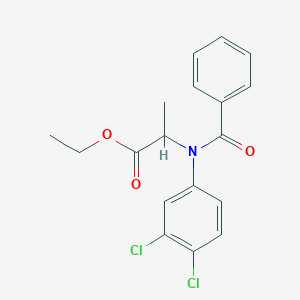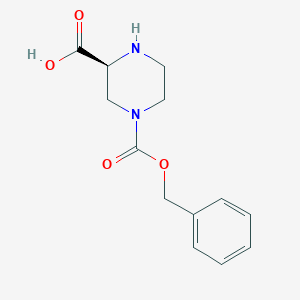
Benzoylprop-ethyl
Descripción general
Descripción
Benzoylprop-ethyl is a member of benzamides . It is a post-emergence selective herbicide belonging to the dichloroaniline propionate family . Its IUPAC name is ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate .
Molecular Structure Analysis
The molecular formula of this compound is C18H17Cl2NO3 . Its molecular weight is 366.24 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .
Aplicaciones Científicas De Investigación
Herbicide Efficacy and Plant Physiology
- Herbicide Performance under Drought Stress : Benzoylprop-ethyl, a lipid biosynthesis inhibitor, is used for controlling herbicide-resistant Avena sterilis populations. Its efficacy significantly decreases under drought conditions, impacting weed physiology and herbicide performance (Alizade et al., 2020).
Drug Delivery and Release
- Microsponge Delivery System : Benzoyl peroxide (BPO), used for acne and athlete's foot treatment, shows reduced skin irritation when released from a microsponge delivery system. This controlled release reduces percutaneous absorption, enhancing treatment efficacy (Jelvehgari et al., 2006).
- Morphology of Microsponges : The morphology and release rate of BPO from microsponges are influenced by drug:polymer ratio, stirring rate, and emulsifier amount. This technology offers a controlled release of BPO, reducing side effects (Nokhodchi et al., 2007).
Pharmaceutical Analysis and Development
- Vibrational Contribution in Pharmaceuticals : The vibrational analysis of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate (EBDA) provides insights into its pharmaceutical activity. The study aids in understanding the electronic structure and charge transfer mechanisms (Amalanathan et al., 2015).
- Biopharmaceutical Evaluation of Tablets : Enhancing the solubility of 1-[2-(2-benzoylphenoxy)ethyl]-6-methyluracil using solid dispersion techniques improves its bioavailability, essential for effective HIV treatment (Demchenko et al., 2020).
Chemical Stability and Analysis
- Stability in Various Solvents : The stability of Benzoyl peroxide (BPO) is solvent-dependent. It decomposes rapidly in methyl alcohol, suggesting the influence of solvents on BPO's stability and reactivity (Hongo et al., 2006).
Plant Physiology and Biochemistry
- Ethylene-Induced Gene Regulation : The gene expression of benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT) in Petunia is regulated by ethylene, highlighting its role in senescence, fruit ripening, and defense processes (Dexter et al., 2008).
Environmental Applications
- Photocatalytic Degradation of Ethyl Benzene : TiO2 nanoparticles on ZSM-5 zeolite under UV radiation efficiently remove ethyl benzene vapor, a toxic pollutant, from the air. This highlights a potential environmental application in pollution control (Derakhshan-Nejad et al., 2020).
Mecanismo De Acción
Target of Action
Benzoylprop-ethyl, also known as FX 2182, is a synthetic compound that was once used as a selective herbicide . Its primary target was wild oats in a variety of field crops
Mode of Action
The mode of action of this compound involves the inhibition of lipid biosynthesis . This disruption in the lipid biosynthesis pathway interferes with the normal growth and development of the target plants, leading to their eventual death.
Pharmacokinetics
It is known that the compound has low aqueous solubility , which could impact its bioavailability and distribution within the environment and organisms.
Result of Action
The primary result of this compound’s action is the selective control of wild oats in various field crops . By inhibiting lipid biosynthesis, the compound disrupts the normal growth and development of these plants, leading to their eventual death.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that the compound has low aqueous solubility , which could impact its distribution and persistence in different environmental contexts.
Safety and Hazards
Benzoylprop-ethyl is classified as Acute toxicity, Oral (Category 4), H302 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 1), H410 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .
Relevant Papers
- "Effect of water deficit stress on this compound performance and physiological traits of winter wild oat (Avena sterilis subsp. ludoviciana)" .
- "The behaviour of residues of this compound and its breakdown products in wheat" .
- "The degradation of the herbicide benzoylprop ethyl on the foliage of cereal seedlings" .
Análisis Bioquímico
Biochemical Properties
Benzoylprop-ethyl is an extremely weak basic (essentially neutral) compound . Unfortunately, there is limited information available on the specific enzymes, proteins, and other biomolecules that this compound interacts with.
Cellular Effects
Given its previous use as an herbicide, it may have had effects on plant cells, particularly those of wild oats . The specific impacts on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.
Metabolic Pathways
It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Propiedades
IUPAC Name |
ethyl 2-(N-benzoyl-3,4-dichloroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCGUGMPSUYJAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040281 | |
| Record name | Benzoylprop-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22212-55-1 | |
| Record name | Benzoylprop-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22212-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoylprop-ethyl [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoylprop-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOYLPROP-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95764D9P7D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)


![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)

![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)



![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)




